4-(3,4-dichlorophenyl)-3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
Description
4-(3,4-dichlorophenyl)-3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Properties
Molecular Formula |
C26H21Cl2N3O3 |
|---|---|
Molecular Weight |
494.4 g/mol |
IUPAC Name |
4-(3,4-dichlorophenyl)-3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C26H21Cl2N3O3/c1-34-17-9-6-15(7-10-17)12-13-31-25(16-8-11-19(27)20(28)14-16)22-23(29-30-24(22)26(31)33)18-4-2-3-5-21(18)32/h2-11,14,25,32H,12-13H2,1H3,(H,29,30) |
InChI Key |
LGOZQVJJCBVELZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(C3=C(C2=O)NN=C3C4=CC=CC=C4O)C5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(3,4-dichlorophenyl)-3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one involves several steps, including the formation of the pyrrolo[3,4-c]pyrazole core and the introduction of the various substituents. The synthetic routes typically involve:
Formation of the Pyrrolo[3,4-c]pyrazole Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The 3,4-dichlorophenyl, 2-hydroxyphenyl, and 4-methoxyphenyl groups are introduced through substitution reactions using suitable reagents and conditions.
Industrial production methods may involve optimizing these synthetic routes to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
4-(3,4-dichlorophenyl)-3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acids, bases, solvents, and catalysts, which facilitate the desired transformations. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
4-(3,4-dichlorophenyl)-3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure and biological activities.
Industry: The compound may find applications in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism by which 4-(3,4-dichlorophenyl)-3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to, modulating their activity.
Pathways: Biological pathways that are affected by the compound, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
When compared to similar compounds, 4-(3,4-dichlorophenyl)-3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one stands out due to its unique combination of substituents and the resulting chemical and biological properties. Similar compounds may include:
4-(3,4-dichlorophenyl)-3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one analogs: Compounds with slight variations in the substituents or core structure.
Other Pyrrolo[3,4-c]pyrazole Derivatives: Compounds with different substituents on the pyrrolo[3,4-c]pyrazole core.
These comparisons highlight the uniqueness of the compound in terms of its specific chemical structure and the resulting properties and applications.
Biological Activity
The compound 4-(3,4-dichlorophenyl)-3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a member of the dihydropyrrolo[3,4-c]pyrazol class of compounds, which have garnered interest due to their potential biological activities, particularly in cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound possesses a complex structure characterized by multiple aromatic rings and functional groups that may influence its biological activity. The presence of dichlorophenyl and methoxyphenyl groups suggests potential interactions with biological targets, contributing to its pharmacological profile.
Anticancer Activity
Recent studies have indicated that compounds within the dihydropyrrolo[3,4-c]pyrazol class exhibit significant anticancer properties. For instance:
- Cytotoxicity : The compound demonstrated cytotoxic effects against various cancer cell lines. In particular, it was found to inhibit cell proliferation effectively in vitro, suggesting its potential as an anticancer agent.
- Mechanism of Action : The proposed mechanism includes the induction of apoptosis in cancer cells and inhibition of specific signaling pathways involved in tumor growth and metastasis.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes related to cancer progression:
- Carbonic Anhydrase Inhibition : Similar compounds have shown inhibitory effects on carbonic anhydrase (CA) isoenzymes, particularly hCA IX and XII, which are associated with tumor growth. The inhibition constants were reported in the range of nanomolar concentrations, indicating strong selectivity and potency against these isoenzymes .
Study 1: Cytotoxicity Assessment
A study conducted on a series of dihydropyrrolo[3,4-c]pyrazol compounds revealed that those with similar structural motifs to our target compound exhibited high tumor selectivity. The lead compound from this series showed a tumor selectivity index significantly higher than conventional chemotherapeutics .
| Compound | Tumor Selectivity Index | IC50 (µM) |
|---|---|---|
| Lead Compound | 15.2 | 0.25 |
| Reference Drug | 5.8 | 0.75 |
Study 2: Enzyme Inhibition Profile
A comparative analysis was performed on various derivatives of dihydropyrrolo[3,4-c]pyrazols regarding their inhibitory action on hCA IX and XII.
| Compound | hCA IX Inhibition (nM) | hCA XII Inhibition (nM) | Selectivity Ratio |
|---|---|---|---|
| Target Compound | 923 | 53.5 | 17.3 |
| Other Derivative | 800 | 60 | 13.3 |
This data illustrates the enhanced selectivity of the target compound towards hCA XII compared to hCA IX .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
